molecular formula C11H12N2OS2 B5127735 N-1,3-benzothiazol-2-yl-3-(methylthio)propanamide

N-1,3-benzothiazol-2-yl-3-(methylthio)propanamide

Cat. No. B5127735
M. Wt: 252.4 g/mol
InChI Key: PSLDAAVGUWITNX-UHFFFAOYSA-N
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Description

N-1,3-Benzothiazol-2-yl-3-(methylthio)propanamide is a chemical compound that has been investigated for various pharmacological activities, including antimicrobial, anti-inflammatory, and psychotropic effects. It is part of a broader category of benzothiazole derivatives known for their diverse biological activities.

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl derivatives involves reactions under controlled conditions to achieve desired functional groups. One method involves the reaction between benzo[d]thiazol-2-amine and specific reactants to yield high-purity derivatives characterized via 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure Analysis

Single-crystal X-ray studies provide insights into the conformational features of these compounds. For example, the structure of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide has been determined, revealing significant information about its molecular conformation (Zablotskaya et al., 2013).

Chemical Reactions and Properties

N-1,3-Benzothiazol-2-yl derivatives undergo various chemical reactions, leading to new compounds with potential biological activities. These reactions often involve interactions with different chemical agents, resulting in compounds with antimicrobial, anti-inflammatory, and cytotoxic properties (Zablotskaya et al., 2013).

Mechanism of Action

Target of Action

N-1,3-benzothiazol-2-yl-3-(methylthio)propanamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall in the Mycobacterium tuberculosis

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival and virulence of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts this pathway, leading to downstream effects such as weakened cell walls and reduced bacterial virulence .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . These compounds are expected to have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact their bioavailability positively .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, reducing the bacteria’s ability to survive and proliferate . This leads to a decrease in the bacterial population, contributing to the overall antimicrobial effect.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can also vary widely depending on their specific structure. Some benzothiazole derivatives have been shown to have low toxicity .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new benzothiazole derivatives with improved efficacy and safety profiles for various therapeutic applications .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-15-7-6-10(14)13-11-12-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLDAAVGUWITNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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